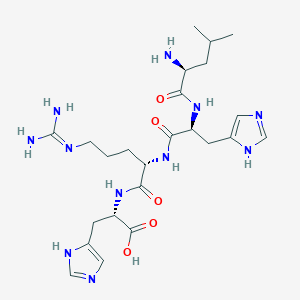
L-Leucyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This compound is composed of four amino acids: leucine, histidine, ornithine, and another histidine, with a diaminomethylidene group attached to the ornithine residue. Peptides like this one are often studied for their potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of Amino Acids: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. The process is scalable and can be adapted for the production of various peptide sequences.
Análisis De Reacciones Químicas
Types of Reactions
L-Leucyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine can undergo several types of chemical reactions, including:
Oxidation: The histidine residues can be oxidized to form various products.
Reduction: Reduction reactions can modify the diaminomethylidene group.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to the formation of oxo-histidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibitory properties.
Medicine: Explored for therapeutic applications, including drug delivery and as a potential therapeutic agent.
Industry: Used in the development of peptide-based materials and products.
Mecanismo De Acción
The mechanism of action of L-Leucyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine depends on its specific biological activity. Generally, peptides can interact with various molecular targets, such as enzymes, receptors, and other proteins. The diaminomethylidene group may play a role in binding to specific targets or modulating the peptide’s activity.
Comparación Con Compuestos Similares
Similar Compounds
L-Leucyl-L-histidyl-L-ornithyl-L-histidine: Similar structure but without the diaminomethylidene group.
L-Leucyl-L-histidyl-L-ornithyl-L-lysine: Similar structure with lysine instead of histidine.
L-Leucyl-L-histidyl-L-ornithyl-L-arginine: Similar structure with arginine instead of histidine.
Uniqueness
L-Leucyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine is unique due to the presence of the diaminomethylidene group, which can influence its chemical reactivity and biological activity. This modification may enhance its binding affinity to specific targets or alter its stability and solubility.
Propiedades
Número CAS |
922729-20-2 |
|---|---|
Fórmula molecular |
C24H39N11O5 |
Peso molecular |
561.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C24H39N11O5/c1-13(2)6-16(25)20(36)34-18(7-14-9-28-11-31-14)22(38)33-17(4-3-5-30-24(26)27)21(37)35-19(23(39)40)8-15-10-29-12-32-15/h9-13,16-19H,3-8,25H2,1-2H3,(H,28,31)(H,29,32)(H,33,38)(H,34,36)(H,35,37)(H,39,40)(H4,26,27,30)/t16-,17-,18-,19-/m0/s1 |
Clave InChI |
UNIVELKOOAOYGD-VJANTYMQSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


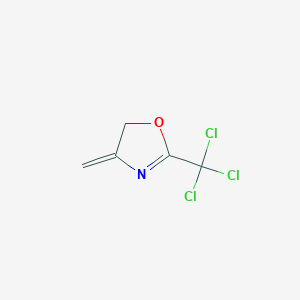
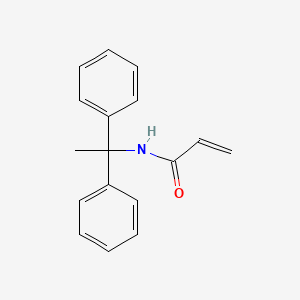
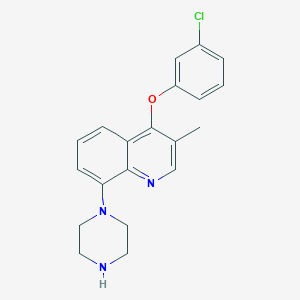
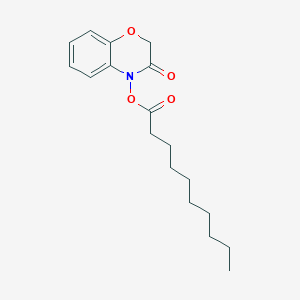
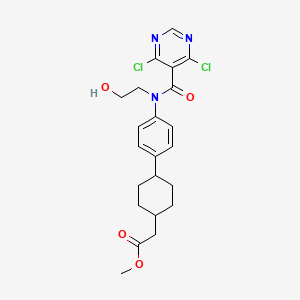
![(2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B14179496.png)
![[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate](/img/structure/B14179504.png)
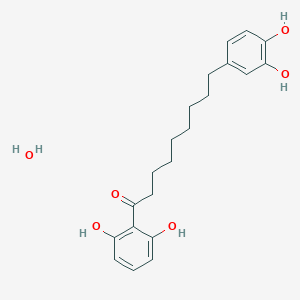


![(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14179525.png)
![Ethanone, 1-[2-(9-phenanthrenyl)phenyl]-](/img/structure/B14179527.png)
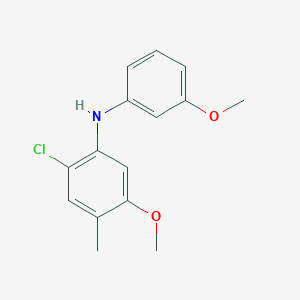
![1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene](/img/structure/B14179539.png)
